7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
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Overview
Description
7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is a heterocyclic compound that features a benzimidazole core structure
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as tubulin , and are used in a variety of applications including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole rings are known to be amphoteric in nature, showing both acidic and basic properties . They are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric phenomenon . This property could play a role in its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to have a broad range of chemical and biological properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The amphoteric nature of imidazole rings, which allows them to show both acidic and basic properties , could potentially influence how environmental factors affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the carboxylic acid moiety.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
Scientific Research Applications
7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, known for its broad range of biological activities.
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride: A similar compound with different substituents that can affect its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
7-chloro-3H-benzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.ClH/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6;/h1-3H,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXELBKUYSULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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